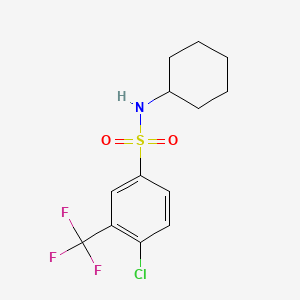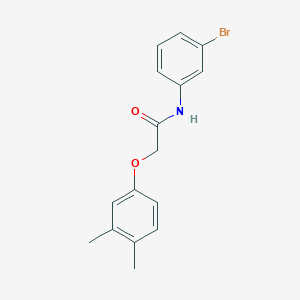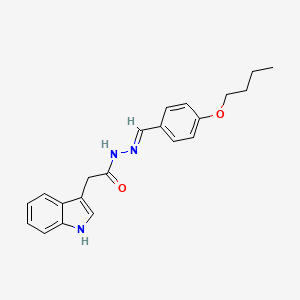
4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves reactions with trifluoromethanesulfanylamide and benzenesulfonamide derivatives. For instance, the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides is achieved through a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions (Xiao et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For example, the crystal structure of 2-chloro-N-(4-chlorobenzoyl)benzenesulfonamide toluene hemisolvate reveals a dihedral angle between two aromatic rings, which is crucial in understanding the molecular geometry and potential interactions (Suchetan et al., 2010).
Chemical Reactions and Properties
Benzenesulfonamide compounds often exhibit a range of chemical reactions, including the formation of various derivatives through sulfonation and coupling reactions. These compounds can interact with different chemical groups, leading to a diverse range of products, as seen in the synthesis of different benzenesulfonamide derivatives (Żołnowska et al., 2016).
Physical Properties Analysis
The physical properties of these compounds can be deduced from their crystal structures and molecular geometry. For instance, the determination of unit cell parameters and hydrogen bonding in different sulfonamide structures provides insights into their physical properties and stability (Kovalchukova et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide derivatives are characterized by their reactivity, functional group interactions, and potential bioactivity. The study of similar sulfonamide compounds, especially their interactions with biological molecules, provides valuable information about their chemical behavior (Hashimoto et al., 2002).
Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Bioimaging :A related compound, 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide, was developed as a colorimetric and fluorescence probe for detecting Sn2+ ions in aqueous solutions. This probe displayed fluorescence upon interacting with Sn2+ and was effective for bioimaging in living cells and zebrafish, suggesting potential applications for similar benzenesulfonamide derivatives in chemical sensing and cellular bioimaging (Ravichandiran et al., 2020).
Catalysis in Organic Synthesis :Sulfonamide-substituted iron phthalocyanine, a compound structurally similar to 4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide, was used to catalyze the oxidation of olefins. This research indicates the potential of benzenesulfonamide derivatives in catalyzing chemical reactions, specifically in organic synthesis (Işci et al., 2014).
Development of Pharmaceutical Compounds :Derivatives of benzenesulfonamide, such as N-(4-phenoxyphenyl)benzenesulfonamide, have been developed as nonsteroidal progesterone receptor antagonists, indicating the potential of benzenesulfonamide derivatives in pharmaceutical development, particularly for treatments related to the reproductive system (Yamada et al., 2016).
Anticancer Research :Several studies have synthesized and investigated benzenesulfonamide derivatives for their potential anticancer activities. For example, certain derivatives demonstrated effective inhibition of carbonic anhydrase, an enzyme associated with cancer progression, and showed selectivity towards cancerous cells over normal cells (Ghorab et al., 2008). Additionally, ureido-substituted benzenesulfonamides were found to significantly inhibit the formation of metastases in breast cancer models, underscoring their potential as novel therapeutic agents (Pacchiano et al., 2011).
Corrosion Inhibition :A related compound, 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide, was studied for its potential as a corrosion inhibitor for mild steel in acidic environments. This suggests that benzenesulfonamide derivatives could be valuable in industrial applications for protecting metals from corrosion (Al-amiery et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYVWZEZCCKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)



![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)
![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)